![molecular formula C13H11N3O2S B2496194 2-(4,6-二甲基苯并[d]噻唑-2-基)异恶唑-5-甲酰胺 CAS No. 919860-32-5](/img/structure/B2496194.png)
2-(4,6-二甲基苯并[d]噻唑-2-基)异恶唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the isoxazole ring further enhances its potential biological activities, making it a compound of interest in medicinal chemistry and pharmaceutical research .
科学研究应用
生化分析
Biochemical Properties
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins . By inhibiting COX-2, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can reduce inflammation and pain. Additionally, this compound interacts with various proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide exerts various effects on different cell types and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival . Furthermore, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its binding interactions with biomolecules. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can interact with other enzymes and proteins, leading to their inhibition or activation. These interactions result in changes in gene expression, which can alter cellular processes and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can lead to sustained inhibition of COX-2 activity and persistent anti-inflammatory effects . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses.
Dosage Effects in Animal Models
In animal models, the effects of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide vary with different dosages. At low doses, this compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is transported and distributed through interactions with transporters and binding proteins. This compound can bind to plasma proteins, facilitating its distribution throughout the body . Additionally, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can interact with specific transporters that mediate its uptake into cells, influencing its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . The localization of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
准备方法
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dimethylbenzo[d]thiazole with isoxazole-5-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave irradiation or one-pot multicomponent reactions .
化学反应分析
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound .
作用机制
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it targets bacterial and fungal cell membranes, disrupting their integrity and leading to cell death . In cancer therapy, it inhibits key enzymes and signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway . Molecular docking studies have shown that the compound binds to the active sites of these enzymes, blocking their activity and inducing apoptosis in cancer cells .
相似化合物的比较
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can be compared with other benzothiazole derivatives and isoxazole-containing compounds. Similar compounds include:
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole exhibit similar antimicrobial and anticancer activities.
Isoxazole-containing compounds: Isoxazole derivatives such as 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid also show diverse biological activities.
The uniqueness of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide lies in its combined structural features of both benzothiazole and isoxazole rings, which contribute to its enhanced biological activities and potential therapeutic applications .
属性
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-5-8(2)11-10(6-7)19-13(15-11)16-12(17)9-3-4-14-18-9/h3-6H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXLDOJRSMWSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
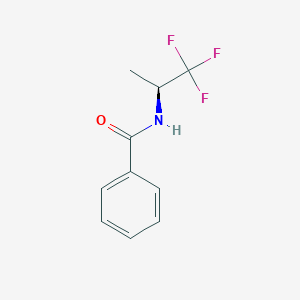
![2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2496113.png)
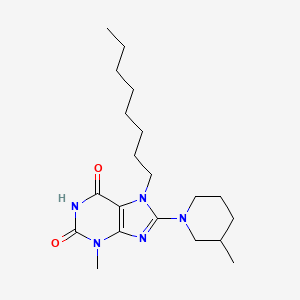
![N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2496115.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2496116.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2496117.png)
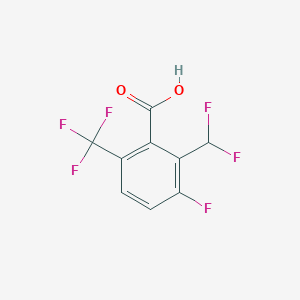
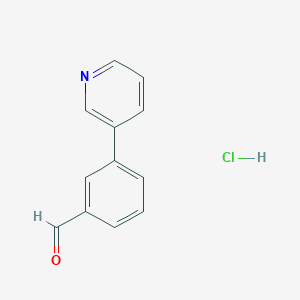
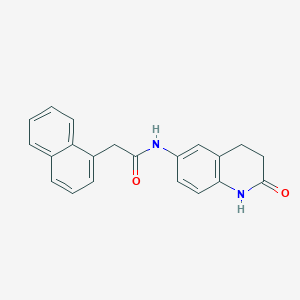
![Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2496126.png)
![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)

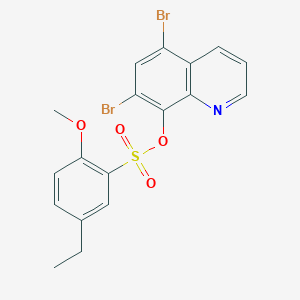
![Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2496132.png)
